CID 24194912

Description

Historical Trajectories and Early Chemical Research Engagements with Azo Dyes

The journey of synthetic dyes began in the mid-19th century, marking a significant shift from natural colorants derived from plants and insects. cdnsciencepub.comunb.caiipseries.org The "post-aniline" era, commencing in 1856, witnessed the birth of a vast array of synthetic dyes, with azo dyes emerging as a dominant class. unb.ca Azo dyes, characterized by the presence of one or more azo groups (-N=N-), quickly gained prominence due to their straightforward synthesis, structural diversity, high molar extinction coefficients, and good fastness properties. cdnsciencepub.comekb.eg The first azo dyes were synthesized in the early 1860s, and the modern industrial method of diazotization and azo coupling was established in 1875. cdnsciencepub.com This two-step process, involving the reaction of an aromatic diazonium ion with a coupling component, remains a cornerstone of azo dye production. unb.caresearchgate.net The early development of azo dyes was rapid, with the creation of the first disazo dye, Biebrich Scarlet, shortly after the initial discoveries. iipseries.org This period laid the fundamental chemical groundwork for the synthesis and application of a wide spectrum of azo compounds, including indicators like Ethyl Orange.

Contemporary Significance of Ethyl Orange Sodium Salt in Chemical Sciences and Applied Research

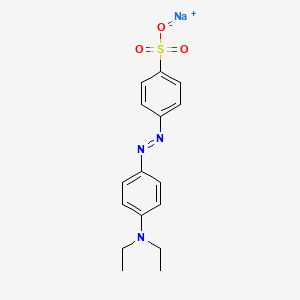

Ethyl Orange sodium salt, chemically known as 4-(4-Diethylaminophenylazo)benzenesulfonic acid sodium salt, is a versatile azo dye with numerous applications in modern chemical research. chemimpex.comsigmaaldrich.com Its primary and most well-known application is as a pH indicator, exhibiting a distinct color change from red to orange in the pH range of 3.0 to 4.8. sigmaaldrich.commedchemexpress.com This property makes it an invaluable tool in acid-base titrations and other analytical chemistry procedures where precise pH monitoring is crucial. chemimpex.com

Beyond its role as an indicator, Ethyl Orange sodium salt finds utility in various other research domains:

Colorimetric Analysis: It is employed in colorimetric assays for the quantification of various substances, offering a simple visual method for analysis. chemimpex.com

Textile Industry: The compound is used as a dye for fabrics, providing vibrant and stable coloration. chemimpex.com

Biological Research: In biological studies, it can function as a staining agent to help visualize cellular structures. chemimpex.com

Environmental Monitoring: It has applications in environmental testing for the detection of pollutants. chemimpex.com

Surfactant Interaction Studies: Recent research has explored the interaction between Ethyl Orange and cationic surfactants, providing insights into the formation and behavior of dye-surfactant aggregates. researchgate.net

The compound's good solubility in water and relatively low toxicity contribute to its widespread use in both educational and industrial laboratories. chemimpex.com

Research Gaps and Future Directions in Ethyl Orange Sodium Salt Studies

Despite its established applications, several avenues for future research on Ethyl Orange sodium salt remain. A critical area for investigation is the comprehensive characterization of its solid-state properties. researchgate.net Understanding the crystal structure and polymorphism of Ethyl Orange sodium salt could lead to improved stability and performance in various applications.

Further research could also focus on:

Advanced Oxidation Processes: Investigating the degradation of Ethyl Orange sodium salt using advanced oxidation processes (AOPs) could lead to more effective methods for treating wastewater containing this and similar dyes. mdpi.com The study of its degradation pathways and the toxicity of its breakdown products is crucial for developing environmentally benign disposal methods. researchgate.netresearchgate.net

Development of Novel Analytical Methods: Exploring the potential of Ethyl Orange sodium salt in the development of new sensors and analytical techniques for various analytes could expand its utility.

Biomedical Applications: While currently used as a biological stain, further research could explore its potential in targeted drug delivery systems or as a photosensitizer in photodynamic therapy, contingent on thorough toxicological assessments. researchgate.net

Computational and Spectroscopic Studies: In-depth computational modeling and advanced spectroscopic analyses, such as resonance Raman spectroscopy, can provide a deeper understanding of its electronic structure and tautomeric forms, which are crucial for its function as a pH indicator and in other applications. researchgate.net

Addressing these research gaps will not only enhance our fundamental understanding of Ethyl Orange sodium salt but also pave the way for novel applications.

Scope and Research Objectives for Comprehensive Investigations of Ethyl Orange Sodium Salt

A comprehensive investigation of Ethyl Orange sodium salt should aim to fill the identified research gaps through a multi-faceted approach. The primary objectives of such research should include:

Detailed Physicochemical Characterization: This would involve a thorough analysis of its solubility in various solvents, determination of its precise pKa value, and a comprehensive study of its thermal stability. carlroth.com

Elucidation of Degradation Mechanisms: A key objective is to systematically study its degradation under various conditions (e.g., photochemical, biological) to identify the resulting byproducts and assess their environmental impact. mdpi.com

Exploration of Supramolecular Chemistry: Investigating its interactions with cyclodextrins, polymers, and other host molecules could lead to the development of new materials with tailored properties.

Toxicological and Ecotoxicological Profiling: A rigorous assessment of its cytotoxicity and ecotoxicity is essential for ensuring its safe use and for exploring any potential biomedical applications. cdnsciencepub.com

By pursuing these research objectives, a more complete and nuanced understanding of Ethyl Orange sodium salt can be achieved, solidifying its place as a valuable compound in the chemical sciences.

Data Tables

Physicochemical Properties of Ethyl Orange Sodium Salt

| Property | Value | Reference |

|---|---|---|

| CAS Number | 62758-12-7 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₁₆H₁₈N₃NaO₃S | chemimpex.comfishersci.cascbt.com |

| Molecular Weight | 355.39 g/mol | chemimpex.comsigmaaldrich.comnih.gov |

| Appearance | Orange powder | chemimpex.com |

| pH Transition Range | 3.0 - 4.8 | sigmaaldrich.commedchemexpress.com |

| Color Change | Red to Orange | sigmaaldrich.commedchemexpress.com |

| λmax | 474 nm | sigmaaldrich.com |

| Solubility in Water | 1 mg/mL | sigmaaldrich.com |

Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| Aniline | |

| Biebrich Scarlet | |

| Ethyl Orange sodium salt | |

| 4-(4-Diethylaminophenylazo)benzenesulfonic acid sodium salt | |

| Orange II |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

62758-12-7 |

|---|---|

Molecular Formula |

C16H19N3NaO3S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

sodium 4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H19N3O3S.Na/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22;/h5-12H,3-4H2,1-2H3,(H,20,21,22); |

InChI Key |

KEFGAXCAAQPJJK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |

Other CAS No. |

62758-12-7 13545-67-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations of Ethyl Orange Sodium Salt

Established Synthetic Pathways for Azo Dyes and Analogues

The traditional and most widely used method for synthesizing Ethyl Orange sodium salt, along with other azo dyes, is a two-step process involving diazotization followed by an azo coupling reaction. nih.govpsiberg.com This sequence is a fundamental reaction in industrial organic chemistry. nih.gov

Step 1: Diazotization of Sulfanilic Acid The synthesis begins with the diazotization of a primary aromatic amine, which for Ethyl Orange is sulfanilic acid. numberanalytics.com This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). numberanalytics.comscribd.com The reaction is performed at a low temperature, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, as these salts are prone to decomposition at higher temperatures. nih.govekb.eg Sulfanilic acid first reacts with sodium carbonate to form its sodium salt, which is then diazotized with cold nitrous acid. researchgate.netresearchgate.net The product of this stage is the diazonium salt of sulfanilic acid, which often precipitates as a fine white solid. researchgate.net

Step 2: Azo Coupling with N,N-diethylaniline The second step is the azo coupling reaction, an electrophilic aromatic substitution. researchgate.net The diazonium salt produced in the first step acts as an electrophile and reacts with a coupling component. nih.gov For Ethyl Orange, the coupling component is N,N-diethylaniline, an electron-rich aromatic amine. brainly.com The lone pair of electrons on the nitrogen atom of the diethylamino group activates the aromatic ring, directing the incoming electrophile (the diazonium ion) to the para position. brainly.com This coupling results in the formation of a stable azo bond (-N=N-), which links the two aromatic rings and is the chromophore responsible for the dye's color. nih.govpsiberg.com The reaction is typically carried out in a slightly acidic medium, such as in the presence of glacial acetic acid. researchgate.net The initial product is the red, acidic form of Ethyl Orange, which is then converted to its more stable and soluble sodium salt by adding a base, such as sodium hydroxide. researchgate.net

Novel Approaches in Ethyl Orange Sodium Salt Synthesis

While the classic diazotization-coupling reaction remains the standard, research has explored more advanced and sustainable methods to improve efficiency, reduce environmental impact, and enhance product quality. These novel approaches are applicable to the synthesis of Ethyl Orange and its analogues.

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation to accelerate reaction rates, often resulting in higher yields and shorter reaction times compared to conventional heating. The focused energy can lead to cleaner reactions with fewer byproducts.

Sonochemical Methods : The application of ultrasound can enhance mass transfer and increase the reactivity of substrates through cavitation, leading to faster reaction rates and improved yields.

Flow Chemistry : Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and stoichiometry. This method enhances safety, particularly when handling unstable diazonium intermediates, and improves the consistency and scalability of the synthesis.

Green Chemistry Approaches : Research is ongoing to replace traditional solvents with more environmentally friendly options like ionic liquids or deep eutectic solvents. Additionally, alternative synthetic routes, such as the oxidation of primary amines or the condensation of hydrazines with quinones, are being explored for the synthesis of azo dyes in general. nih.gov A recent study detailed a one-pot amination technique for chitosan (B1678972) using click chemistry, which could be conceptually applied to modify or synthesize complex dye structures. researchgate.net

Optimization of Reaction Conditions for Ethyl Orange Sodium Salt Production

Maximizing the yield and purity of Ethyl Orange sodium salt requires careful optimization of several reaction parameters. The interplay of these factors is critical for the efficiency of both the diazotization and coupling steps.

| Parameter | Optimal Range/Condition | Rationale |

| Temperature | 0-5 °C for Diazotization | The diazonium salt intermediate is unstable and can decompose at higher temperatures, reducing the overall yield. ekb.eg |

| pH | Strongly acidic (e.g., HCl) for Diazotization | Ensures the formation of nitrous acid from sodium nitrite and stabilizes the diazonium salt. numberanalytics.com |

| pH | Slightly acidic to neutral (pH 4-6) for Coupling | Optimizes the electrophilicity of the diazonium ion and the nucleophilicity of the coupling component (N,N-diethylaniline). psiberg.com |

| Stoichiometry | Slight excess of NaNO₂ | A small excess of sodium nitrite ensures the complete conversion of sulfanilic acid to the diazonium salt. researchgate.net |

| Reaction Time | ~15 minutes for Diazotization | Allows for complete formation of the diazonium salt before significant decomposition occurs. researchgate.net |

| Reaction Time | ~10-15 minutes for Coupling | Sufficient time for the coupling reaction to proceed to completion before adding base. researchgate.net |

A study on the production of ethyl levulinate highlighted how response surface methodology can be used to optimize reaction conditions like temperature and reactant ratios to maximize product yield, a technique applicable to dye synthesis. aidic.itacs.org Similarly, research on ethanol (B145695) production from orange peels has utilized experimental designs to optimize temperature and catalyst concentration for maximum yield. utp.edu.myresearchgate.net These methodologies could be applied to systematically determine the ideal conditions for Ethyl Orange synthesis, minimizing byproducts and maximizing efficiency.

Purification and Isolation Techniques for Ethyl Orange Sodium Salt in Research Contexts

Following synthesis, the crude Ethyl Orange sodium salt must be purified to remove unreacted starting materials, byproducts, and inorganic salts. Several techniques are employed in research settings to achieve high purity.

Recrystallization : This is a primary method for purifying the solid dye. The crude product is dissolved in a hot solvent, such as water or ethanol, and allowed to cool slowly. The purified dye crystallizes out, leaving impurities dissolved in the mother liquor. rsc.org The process can be enhanced by first heating the solution to dissolve the product, then adding sodium chloride to "salt out" the dye, making it less soluble and promoting precipitation upon cooling. researchgate.net

Washing : The filtered crude product is often washed with specific solutions to remove different types of impurities. A saturated salt solution can be used to wash away inorganic salts, while an appropriate organic solvent can remove unreacted N,N-diethylaniline. researchgate.net

Chromatography : For achieving very high purity, chromatographic methods are essential.

Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and qualitatively identify components in the reaction mixture. scielo.org.cotandfonline.com

Column Chromatography : The crude mixture is passed through a column containing a stationary phase like silica (B1680970) gel or alumina. A solvent system (mobile phase) is used to elute the components at different rates, separating the Ethyl Orange from impurities. scielo.org.conih.gov

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful technique for isolating highly pure flavonoids from citrus extracts and can be adapted for the purification of dyes like Ethyl Orange to an analytical standard. redalyc.org

After purification, the isolated product is typically dried under vacuum to remove residual solvents. The final purity is confirmed through analytical methods such as spectroscopy and melting point determination.

Spectroscopic and Structural Elucidation of Ethyl Orange Sodium Salt

Advanced Spectroscopic Characterization Techniques for Ethyl Orange Sodium Salt

UV-Visible Spectroscopy for Electronic Transitions and Concentration Analysis

UV-Visible spectroscopy is a key technique for studying the electronic transitions within Ethyl Orange sodium salt. The absorption of UV-visible light excites electrons from lower to higher energy molecular orbitals. libretexts.org For Ethyl Orange, the most significant electronic transitions are π → π* and n → π*. The extended conjugated system of the azo dye, which acts as a chromophore, lowers the energy gap for these transitions, causing absorption in the visible region of the electromagnetic spectrum. libretexts.orglibretexts.org

The wavelength of maximum absorbance (λmax) for Ethyl Orange sodium salt is approximately 474-475 nm in aqueous solution. nilechemicals.comottokemi.com This peak corresponds to the energy required for a π → π* transition within the molecule. youtube.com The intensity of this absorption, quantified by the molar extinction coefficient (ε), is directly proportional to the concentration of the dye in a solution, a relationship described by the Beer-Lambert law. This principle allows for precise quantitative analysis of Ethyl Orange sodium salt in various applications. fiveable.me The color change of Ethyl Orange from red in acidic conditions (pH 3.0) to orange-yellow in less acidic conditions (pH 4.8) is due to a shift in the electronic structure, which in turn alters the λmax of the molecule. nilechemicals.commedchemexpress.com

| Parameter | Value | Significance |

|---|---|---|

| λmax | ~474-475 nm | Corresponds to the π → π* electronic transition and is crucial for qualitative identification. |

| Molar Extinction Coefficient (ε) | High (specific value depends on solvent and pH) | Indicates a high probability of the electronic transition, making it suitable for sensitive concentration measurements. |

| Transition Range | pH 3.0 - 4.8 | The pH range over which the indicator changes color, reflecting a change in the electronic structure and λmax. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Structural Confirmation

Key vibrational modes for Ethyl Orange sodium salt include:

N=N Stretching: The azo group exhibits a characteristic stretching vibration.

S=O Stretching: The sulfonate group (SO₃⁻) shows strong, distinct stretching bands.

C-N Stretching: Vibrations associated with the diethylamino group.

Aromatic C-H and C=C Stretching: Bands corresponding to the benzene (B151609) rings.

The complexity of the IR spectrum in the lower frequency "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for Ethyl Orange, allowing for its specific identification. msu.edupressbooks.pub Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the azo linkage. researchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Azo Group (-N=N-) | Stretching | ~1400 - 1450 |

| Sulfonate Group (-SO₃⁻) | Symmetric & Asymmetric Stretching | ~1030 - 1070 and ~1170 - 1220 |

| Diethylamino Group (-N(CH₂CH₃)₂) | C-N Stretching | ~1250 - 1350 |

| Aromatic Rings | C=C Stretching | ~1450 - 1600 |

| Aromatic Rings | C-H Stretching | ~3000 - 3100 |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds by mapping the chemical environments of ¹H (proton) and ¹³C nuclei. uobasrah.edu.iqresearchgate.net

¹H NMR: The proton NMR spectrum of Ethyl Orange sodium salt would show distinct signals for the aromatic protons and the protons of the diethylamino group. The aromatic protons would appear in the downfield region (typically 6-8 ppm) and would likely show complex splitting patterns due to coupling with neighboring protons. The ethyl protons would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. youtube.com Separate signals would be observed for the carbons in the two different aromatic rings, the azo-linked carbons, and the carbons of the diethylamino group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. researchgate.net

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.0 - 8.0 |

| ¹H | Methylene Protons (-CH₂-) | ~3.4 (quartet) |

| ¹H | Methyl Protons (-CH₃) | ~1.2 (triplet) |

| ¹³C | Aromatic Carbons | 110 - 155 |

| ¹³C | Methylene Carbon (-CH₂-) | ~45 |

| ¹³C | Methyl Carbon (-CH₃) | ~12 |

Mass Spectrometry of Ethyl Orange Sodium Salt and its Degradation Products

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. chemguide.co.uk The molecular ion peak (M⁺) for Ethyl Orange sodium salt would correspond to its molecular weight. carlroth.comscbt.comtechmate.co.uk

Fragmentation analysis in MS provides structural information. When the molecular ion breaks apart, it forms fragment ions. pharmacy180.com Common fragmentation pathways for Ethyl Orange could involve cleavage of the azo bond, loss of the sulfonate group, or fragmentation of the diethylamino group. libretexts.orgmiamioh.edu Studying these fragmentation patterns helps to confirm the connectivity of the atoms in the molecule. pharmacy180.com

Mass spectrometry is also a valuable tool for identifying the products formed during the degradation of Ethyl Orange. This is particularly important in environmental studies to understand the fate of the dye and the potential formation of more toxic byproducts. By analyzing the mass spectra of samples taken during degradation processes, the structures of the intermediate and final degradation products can be proposed. nih.gov

Crystallographic Studies and Solid-State Structure Analysis of Ethyl Orange Sodium Salt

While spectroscopic methods provide information about the molecule in solution or as a powder, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state. Although specific crystallographic data for Ethyl Orange sodium salt is not widely published, such studies would reveal important details about its solid-state structure.

A crystallographic study would provide:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Crystal packing: How the individual molecules are arranged in the crystal lattice.

Intermolecular interactions: Information on hydrogen bonding, van der Waals forces, and π-π stacking interactions that hold the crystal together.

For a related compound, Methyl Orange sodium salt, crystallographic studies have provided insights into its structure, and similar findings could be expected for Ethyl Orange. researchgate.net Understanding the solid-state structure is crucial for properties such as solubility, stability, and color in the solid form.

Conformational Analysis and Molecular Geometry of Ethyl Orange Sodium Salt

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For Ethyl Orange sodium salt, key areas of conformational flexibility include:

Rotation around the C-N bonds of the diethylamino group.

Rotation around the C-S bond of the benzenesulfonate (B1194179) group.

Rotation around the bonds connecting the azo group to the aromatic rings.

Mechanistic Investigations and Chemical Kinetics of Ethyl Orange Sodium Salt Transformations

Reaction Mechanisms Involving Ethyl Orange Sodium Salt

The transformations of Ethyl Orange sodium salt are primarily governed by reactions characteristic of azo compounds, including its synthesis via electrophilic aromatic substitution and its degradation through redox processes.

The synthesis of Ethyl Orange is a well-established two-step process. The first step is the diazotization of sulfanilic acid. This reaction involves treating the primary aromatic amine (sulfanilic acid) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. chegg.com The reactive electrophile in this step is the nitrosonium ion (NO⁺). chegg.com

The second step is an azo coupling reaction, which is an electrophilic aromatic substitution. The diazonium salt produced acts as an electrophile and reacts with the coupling component, N,N-diethylaniline. N,N-diethylaniline is an electron-rich aromatic amine, and the diethylamino group activates the aromatic ring, directing the diazonium ion to the para position to form the final azo compound, Ethyl Orange.

Redox reactions are also central to the transformation of Ethyl Orange and related azo dyes. The azo group (–N=N–) is the primary electroactive center. nih.gov The reduction of this bond can lead to the cleavage of the molecule. For instance, studies on the similar azo dye Orange II show that its reaction with a reducing agent like thiosulphate can occur through an outer-sphere mechanism. scienceworldjournal.org This type of mechanism involves the transfer of electrons from the reductant to the dye without the formation of a direct covalent bond between them in the transition state. Electrochemical studies show the reduction of the azo bond typically involves the transfer of four electrons to yield corresponding amine products. nih.gov

Kinetic Studies of Ethyl Orange Sodium Salt Reactions

Kinetic studies on Ethyl Orange and analogous azo dyes provide insight into the rates and factors influencing their chemical transformations. While specific kinetic data for every reaction of Ethyl Orange sodium salt is not extensively documented in readily available literature, studies on closely related compounds like Orange II offer valuable models for understanding its kinetic behavior.

The rate of a chemical reaction is defined as the change in the concentration of a reactant or product per unit of time. amazonaws.com The relationship between the reaction rate and the concentration of reactants is given by the rate law. amazonaws.com For many reactions involving azo dyes, the kinetics can be determined by monitoring the change in absorbance of the dye's characteristic color over time using spectrophotometry. scienceworldjournal.org

For example, the kinetics of the redox reaction between the azo dye Orange II and thiosulphate ion in an acidic medium were studied under pseudo-first-order conditions. scienceworldjournal.org The reaction was found to be first order with respect to both the dye (oxidant) and the thiosulphate (reductant). scienceworldjournal.org The derived rate law for this transformation is:

Rate = (a + b[H⁺])[OR⁻][S₂O₃²⁻] scienceworldjournal.org

Where:

[OR⁻] is the concentration of Orange II

[S₂O₃²⁻] is the concentration of thiosulphate

[H⁺] is the concentration of hydrogen ions

a and b are constants

Similarly, the photocatalytic degradation of Orange II has been shown to follow pseudo-first-order kinetics. cput.ac.za This indicates that the rate of degradation is directly proportional to the concentration of the dye under the specified conditions.

The table below summarizes kinetic findings for the redox reaction of Orange II, a representative azo dye.

| Parameter | Finding |

| Reaction Order | First order with respect to the dye (oxidant) |

| First order with respect to the thiosulphate (reductant) | |

| Rate Law | Rate = (a + b[H⁺])[OR⁻][S₂O₃²⁻] |

| Intermediate Complex | No evidence of a stable intermediate complex in the rate-determining step |

| Reaction Mechanism | Proposed outer-sphere mechanism |

This data is for the reaction of Orange II with thiosulphate and serves as an illustrative example for azo dye kinetics. scienceworldjournal.org

Environmental factors, particularly pH and temperature, significantly impact the reaction kinetics of Ethyl Orange and other azo dyes.

pH: The concentration of hydrogen ions ([H⁺]) can directly influence the reaction rate, as seen in the rate law for the reduction of Orange II. scienceworldjournal.org For that specific reaction, the rate increases as the acid concentration increases. scienceworldjournal.org In the context of photodegradation, pH also plays a critical role. The photocatalytic degradation of Methyl Orange, another related indicator, showed high removal percentages under acidic conditions. ekb.eg The optimal pH can, however, depend on the specific catalyst used. For instance, the degradation of Orange II was most efficient at pH 4 with a TiO₂ catalyst, but at pH 6.8 when the TiO₂ was supported on biochar. cput.ac.za

Temperature: Temperature generally affects the rate constant of a reaction, as described by the Arrhenius equation. While specific activation energy values for Ethyl Orange reactions are not detailed in the provided search results, it is a fundamental principle of chemical kinetics that increasing the temperature typically increases the reaction rate. Studies on various chemical reactions, including dye adsorption and viral inactivation, confirm that temperature has a major impact on kinetics. researchgate.netnih.gov

Ionic Strength: For the redox reaction of Orange II, the rate of reaction was observed to increase with an increase in the ionic strength of the medium. scienceworldjournal.org This phenomenon, known as a positive Brønsted-Debye salt effect, suggests that the rate-determining step involves reactants with like charges. scienceworldjournal.org

Photochemical Reactivity and Degradation Pathways of Ethyl Orange Sodium Salt

Ethyl Orange sodium salt, like many azo dyes, is susceptible to photodegradation, meaning it can be broken down by light. This reactivity is the basis for photocatalytic methods used in the treatment of dye-containing wastewater. cput.ac.zaekb.eg

The degradation process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which becomes activated upon exposure to a suitable light source. cput.ac.zaekb.eg This activation generates highly reactive species, most notably hydroxyl radicals (•OH), which are powerful oxidizing agents. ekb.eg

The degradation pathway of azo dyes generally proceeds through the cleavage of the chromophoric azo bond (–N=N–). ekb.eg This initial step results in the decolorization of the solution as the conjugated system responsible for the dye's color is broken. The cleavage of the azo bond forms various aromatic intermediates. ekb.eg For a closely related dye, Methyl Orange, byproducts identified during photodegradation include various aromatic amines and phenolic compounds. ekb.eg

These intermediate compounds are subsequently attacked by hydroxyl radicals, leading to the opening of the aromatic rings. ekb.eg This process ultimately results in the mineralization of the organic dye, converting it into simple, non-toxic inorganic substances such as carbon dioxide (CO₂), water (H₂O), and inorganic salts. ekb.eg

A proposed degradation pathway for a representative azo dye (Methyl Orange) is as follows:

Hydroxyl Radical Attack: The •OH radical attacks the azo dye molecule. ekb.eg

Azo Bond Cleavage: The –N=N– bond is broken, leading to the formation of aromatic intermediates.

Hydroxylation and Ring Opening: The aromatic intermediates undergo further oxidation and hydroxylation, followed by the cleavage of the benzene (B151609) rings.

Mineralization: The smaller organic fragments are completely oxidized to CO₂, H₂O, and inorganic ions like sulfate (B86663) and nitrate. ekb.eg

Electrochemical Behavior and Redox Chemistry of Ethyl Orange Sodium Salt

The electrochemical behavior of Ethyl Orange sodium salt is dominated by the redox activity of its azo group (–N=N–), which serves as the primary electroactive center. nih.gov This property is fundamental to its electrochemical detection and degradation.

Techniques like cyclic voltammetry are used to assess the redox behavior of these dyes. The redox potential, which is a measure of a molecule's tendency to acquire or lose electrons, can be influenced by structural modifications to the dye molecule. For example, adding electron-withdrawing groups to the aromatic rings can alter the dye's oxidation potential.

Electrochemical methods can also be employed for the degradation of Ethyl Orange. These methods can involve either reduction or oxidation.

Reductive Degradation: At the cathode, the azo linkage is reductively cleaved, breaking the molecule into aromatic amine products. researchgate.net

Oxidative Degradation: At the anode (e.g., a boron-doped diamond anode), the dye can be completely oxidized, leading to its mineralization. researchgate.net

In an undivided electrochemical cell, both oxidative and reductive processes can occur simultaneously. researchgate.net The efficiency and products of the electrochemical degradation can be affected by the pH of the solution and the presence of other ions, such as chloride, which can lead to the formation of hypochlorite (B82951) and subsequent chlorination reactions. researchgate.net Adsorption of the dye onto the electrode surface can also play a significant role, potentially enhancing sensitivity in analytical applications but also possibly leading to electrode fouling. nih.gov

Applications of Ethyl Orange Sodium Salt in Advanced Analytical Chemistry

Developments in pH Indicator Systems Utilizing Ethyl Orange Sodium Salt

Ethyl orange sodium salt is widely recognized for its utility as a pH indicator. medchemexpress.comscbt.com It exhibits a distinct color transition over a specific pH range, making it instrumental in visually signaling the endpoint of acid-base reactions. chemimpex.com

| Property | Value | Source(s) |

| Chemical Name | 4-(4-Diethylaminophenylazo)benzenesulfonic acid sodium salt | |

| CAS Number | 62758-12-7 | gspchem.comnilechemicals.com |

| Molecular Formula | C₁₆H₁₈N₃NaO₃S | cymitquimica.com |

| Molecular Weight | 355.39 g/mol | scbt.comgspchem.com |

| pH Transition Range | 3.0 - 4.8 | medchemexpress.comnilechemicals.comsigmaaldrich.com |

| Color in Acidic Medium | Red | medchemexpress.comgspchem.com |

| Color in Basic Medium | Orange / Yellow-Orange | gspchem.comnilechemicals.com |

| λmax | 474 nm | sigmaaldrich.comottokemi.com |

In high-precision acid-base titrations, the selection of an appropriate indicator is paramount to ensure the accurate determination of the equivalence point. khanacademy.orgsaudijournals.com Ethyl orange sodium salt is particularly suitable for titrations involving a strong acid and a weak base, or vice-versa, where the pH at the equivalence point falls within its transition range. saudijournals.com The distinct color change from red in acidic conditions to orange-yellow in alkaline conditions provides a sharp and easily detectable endpoint. nilechemicals.comchemguide.co.uk

The effectiveness of an indicator is determined by how closely its pH range aligns with the pH at the equivalence point of the titration. lumenlearning.com For instance, in the titration of a weak base with a strong acid, the resulting solution at the equivalence point will be slightly acidic due to the formation of the conjugate acid of the weak base. lumenlearning.com In such cases, an indicator like ethyl orange, which changes color in the acidic range, is an excellent choice. lumenlearning.com

| Titration Type | Suitability of Ethyl Orange | Rationale |

| Strong Acid vs. Strong Base | Suitable | The equivalence point is at pH 7, which is outside the optimal range of ethyl orange; however, the steep pH change around the equivalence point can still make it usable. |

| Strong Acid vs. Weak Base | Highly Suitable | The equivalence point is in the acidic range, which aligns well with the pH transition range of ethyl orange. saudijournals.com |

| Weak Acid vs. Strong Base | Not Suitable | The equivalence point is in the basic range, requiring an indicator that changes color at a higher pH, such as phenolphthalein. lumenlearning.com |

| Weak Acid vs. Weak Base | Not Recommended | The pH change at the equivalence point is gradual, making it difficult to obtain a sharp endpoint with a visual indicator. |

Recent advancements in analytical chemistry have seen the development of optical pH sensors, which offer advantages such as remote monitoring and miniaturization. Azo dyes, including ethyl orange and its analogs, have been investigated for their potential in these technologies. One approach involves the immobilization of pH-sensitive dyes onto solid supports like agarose (B213101) membranes. nih.gov

For example, a study demonstrated the creation of a new optical pH sensor by immobilizing a mixture of Alizarin and Orange dyes on an epoxy-activated agarose membrane. This sensor was effective over a wide pH range of 4.5 to 11 and exhibited a rapid response time of approximately 25 seconds. nih.gov The chemical immobilization of the dyes prevented leaching and signal drift over a three-month period. nih.gov While this specific study did not use ethyl orange, it highlights the potential of similar azo dyes in the fabrication of robust and reliable pH sensors. The principle of immobilizing a pH-sensitive dye, such as ethyl orange, onto a solid matrix to create a responsive sensor is a key area of research in modern analytical chemistry.

Colorimetric Analysis and Spectrophotometric Determinations Involving Ethyl Orange Sodium Salt

Colorimetric analysis relies on the change in color of a solution to determine the concentration of a substance. researchgate.net Ethyl orange sodium salt can be employed in colorimetric assays where a change in pH is linked to the concentration of the analyte. chemimpex.com

Spectrophotometry offers a more quantitative approach by measuring the absorbance of light at a specific wavelength. nist.gov Ethyl orange has a maximum absorbance (λmax) at approximately 474 nm. sigmaaldrich.comottokemi.com This property is utilized in spectrophotometric methods to determine the concentration of substances that can interact with the dye and cause a measurable change in its absorbance. For instance, a spectrophotometric method was developed for the determination of citalopram (B1669093) and dapotextine using methyl orange, a closely related azo dye. The method was based on the formation of a yellow ion-pair complex between the drug and the dye, which was then extracted and measured at 422 nm. researchgate.net This principle can be extended to ethyl orange for the quantification of various analytes that can form stable complexes with the dye.

Application in Detection and Quantification Methodologies for Chemical Species

Ethyl orange sodium salt can be utilized in the development of analytical methods for the detection and quantification of specific chemical species. Its ability to form ion-pair complexes with certain organic molecules is a key principle in these applications. researchgate.net For example, in a method developed for the determination of certain drugs using methyl orange, the formation of a stable drug-dye complex allowed for the selective extraction and subsequent spectrophotometric measurement of the drug. researchgate.net The stoichiometry of the drug-dye complex was determined to be 1:1. researchgate.net Similar methodologies can be developed using ethyl orange for the quantification of other cationic species.

Furthermore, ethyl orange has been reported to act as a metal chelate, binding to free metal ions such as copper and nickel. gspchem.com This property suggests its potential application in the development of colorimetric or spectrophotometric methods for the determination of these metal ions in various samples.

Integration of Ethyl Orange Sodium Salt in Automated Analytical Systems

The principles of pH-dependent color change and complex formation that underpin the use of ethyl orange in manual analytical methods can also be adapted for automated systems. In automated titration systems, for example, a photodetector can be used to monitor the color change of the indicator, thereby automating the endpoint detection and improving the precision and reproducibility of the analysis.

Moreover, in the context of automated pH measurement in industrial processes, such as the synthesis of azo dyes, reliable and low-maintenance pH sensors are crucial. knick-international.com While the direct integration of ethyl orange into such systems is not extensively documented, the development of optical sensors based on immobilized azo dyes, as discussed in section 5.1.2, paves the way for their use in automated analytical platforms. nih.gov These sensors can be incorporated into flow cells for continuous, online pH monitoring, providing real-time data for process control and optimization. nih.gov The chemical stability of ethyl orange makes it a suitable candidate for such applications where long-term sensor performance is required. gspchem.com

Environmental Research on Ethyl Orange Sodium Salt: Fate, Transport, and Degradation Processes

Environmental Occurrence and Distribution Studies of Azo Dyes

Azo dyes, including compounds like Ethyl Orange sodium salt, represent the largest class of synthetic dyes used in a variety of industries such as textiles, food, paper, and cosmetics. ijrrjournal.comijcmas.com Their widespread use and the fact that a significant percentage (10-15%) of the dye does not bind to fibers during industrial processes leads to their release into the environment through wastewater effluents. ijcmas.com These effluents are often characterized by intense color, high turbidity, and a substantial load of non-biodegradable organic matter. ijcrar.commdpi.com

Once in the environment, azo dyes can have a notable impact on aquatic ecosystems. Their presence in surface waters reduces light penetration, which in turn affects the photosynthetic activity of aquatic plants and algae. mdpi.com This can lead to a depletion of dissolved oxygen, adversely affecting the entire aquatic food web. mdpi.comnih.gov Due to their chemical stability against heat, light, and microbial attack, many azo dyes are persistent pollutants. mdpi.com They can be transported through aquatic and terrestrial pathways, potentially entering the food chain and bioaccumulating in organisms, which poses health risks to both wildlife and humans. mdpi.comnih.gov While specific environmental monitoring studies for Ethyl Orange sodium salt are not widely documented, its classification as a water-soluble, ionic azo dye suggests its distribution would be primarily in aqueous environments, with potential for adsorption to sediments and soil depending on local conditions. mst.dk

Degradation Pathways and Mechanisms of Ethyl Orange Sodium Salt in Environmental Matrices

The environmental persistence of azo dyes has prompted extensive research into various degradation methods. The core of these methods focuses on breaking the stable azo bond (–N=N–), which is responsible for the dye's color, and subsequently mineralizing the resulting aromatic byproducts.

Bioremediation is considered an environmentally friendly and cost-effective technique for treating textile wastewater, as it typically produces less sludge compared to conventional physicochemical methods. ijcrar.comnih.gov The process relies on the metabolic activity of microorganisms, including bacteria, fungi, yeasts, and algae, to break down and detoxify dye molecules. ijcrar.comnih.gov

The primary mechanism for the biological degradation of azo dyes involves the reductive cleavage of the azo bond. This is often an anaerobic or anoxic process where enzymes, such as azoreductases, transfer electrons to the azo linkage, breaking it and forming colorless aromatic amines. nih.govmdpi.com These aromatic amines can then be further mineralized into simpler compounds like carbon dioxide and water, often under aerobic conditions. nih.gov Numerous bacterial strains have shown promise in decolorizing azo dyes. For instance, species of Bacillus and Escherichia coli have been effective in degrading dyes like Methyl Orange and Basic Orange 2. ijcmas.comijcrar.commdpi.com Fungi, particularly white-rot fungi, are also effective degraders due to their production of powerful extracellular ligninolytic enzymes like laccase and peroxidases. nih.gov

| Microorganism | Azo Dye Example | Key Findings | Source |

|---|---|---|---|

| Bacillus sp. | Methyl Orange | Demonstrated effective decolorization and biodegradation of the parental dye compound. | ijcrar.com |

| Escherichia coli | Basic Orange 2 | Showed the highest degradation potential among 11 tested bacterial strains, achieving 78.90% decolorization. | mdpi.com |

| Bacillus subtilis | Methyl Orange | Effectively decolorized the dye within 48 hours of incubation. | ijcmas.com |

| Fungi (general) | Various Azo Dyes | Utilize extracellular ligninolytic enzymes for effective degradation of complex organic compounds. | nih.gov |

Electrochemical methods offer a versatile and environmentally compatible approach for treating dye-laden wastewater without the need for additional chemicals, especially since effluents often contain salts like sodium chloride that can act as electrolytes. acs.orgacs.org These processes typically involve the generation of powerful oxidizing agents at the anode, which then degrade the dye molecules.

There are two main pathways for electrochemical degradation:

Direct Anodic Oxidation: The dye molecule is adsorbed onto the anode surface and destroyed by direct electron transfer.

Indirect Oxidation: This is often the more dominant mechanism, where species generated at the anode, such as hydroxyl radicals (•OH), active chlorine (OCl⁻), or other oxidants, react with and degrade the dye in the bulk solution. acs.orgresearchgate.net

Studies on various azo dyes have shown high color and Chemical Oxygen Demand (COD) removal efficiencies. acs.orgmdpi.com The effectiveness of the process depends on several factors, including the electrode material (e.g., dimensionally stable anodes, glassy carbon, β-PbO₂/Ti), current density, pH, and wastewater composition. acs.orgmdpi.comnih.gov For example, in the treatment of an industrial azo dye effluent, decolorization of up to 94-99% was achieved using a pilot-scale electrochemical cell. acs.org The degradation kinetics often follow a pseudo-first-order model. researchgate.net

| Azo Dye / Effluent | Electrode Material | Key Operating Conditions | Removal Efficiency | Source |

|---|---|---|---|---|

| Industrial Azo Dye Effluent | Dimensionally Stable Anode (DSA) | Current Density: 10-40 mA/cm² | 85-99% Decolorization; up to 81% COD Reduction | acs.org |

| Acid Red B | Fe-Co/GAC Particle Electrodes | Not specified | Fe-Co combination showed the best degradation effect. | nih.gov |

| Reactive Orange 14 | Iron, Copper, Stainless Steel, Graphite | Current Density: 353 A/m²; pH: 7 | Efficiency increased with current density and decreased with initial dye concentration. | researchgate.net |

| Methyl Orange | β-PbO₂/Ti Anode | Current Density: 3.0 mA·cm⁻² | 100% Decolorization; 81.2% COD Reduction | mdpi.com |

Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize persistent organic pollutants by generating highly reactive and non-selective hydroxyl radicals (•OH). spartanwatertreatment.combelmar-technologies.comutwente.nl These radicals have a high oxidation potential and can effectively break down complex molecules like Ethyl Orange sodium salt into less harmful substances such as CO₂, water, and inorganic salts. spartanwatertreatment.commdpi.com

Common AOPs for dye degradation include:

Photocatalysis: This process often uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when illuminated with UV or visible light, generates electron-hole pairs that react with water to produce •OH radicals. d-nb.infocput.ac.za Studies on dyes like Acid Orange 7 have demonstrated that modulating the light source can enhance degradation efficiency and save energy. d-nb.info

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. researchgate.net

Ozonation and UV/H₂O₂: These processes use ozone (O₃) or a combination of UV light and hydrogen peroxide to produce the necessary hydroxyl radicals for oxidation. acs.orgspartanwatertreatment.com

AOPs are highly effective for color removal and can significantly reduce the toxicity of the wastewater. acs.orgnih.gov However, the formation of intermediate byproducts, especially in saline conditions where reactive chlorine species can be formed, requires careful monitoring to ensure complete mineralization. utwente.nlutwente.nl

Beyond the advanced methods described above, other chemical and physical processes are employed for azo dye removal. These methods often focus on transferring the dye from the aqueous phase to another phase or breaking it down through less complex chemical reactions.

Electrocoagulation (EC): This process uses sacrificial anodes (typically iron or aluminum) that dissolve to produce metal hydroxides. These hydroxides act as coagulants, forming flocs that adsorb the dye molecules and remove them from the solution through sedimentation or flotation. mdpi.com The addition of other salts, like Fe²⁺, can enhance the process, leading to higher removal efficiencies and lower operating costs. nih.gov

Adsorption: This is a physical process where dye molecules bind to the surface of an adsorbent material. Activated carbon is a common adsorbent, but research has also explored lower-cost alternatives like minerals and polymer complexes. nih.gov Recently, novel hydrogels, such as amino-ethyl carboxymethyl cellulose (B213188) crosslinked hydrogels, have been developed for the effective removal of dyes like Methyl Orange. nih.gov

Chemical Coagulation: Similar to electrocoagulation, this method involves adding chemical coagulants to the wastewater to destabilize the dye particles and facilitate their removal as sludge. However, this can generate large volumes of sludge that require further disposal. nih.gov

These methods are often used as pre-treatment steps to reduce the dye load before a final polishing step using biological or advanced oxidation processes.

Metabolite Identification and Transformation Product Analysis in Degradation Studies

A critical aspect of studying the degradation of azo dyes like Ethyl Orange sodium salt is the identification of intermediate and final breakdown products. researchgate.net While the initial goal is decolorization, which is achieved by cleaving the azo bond, the resulting aromatic amines can sometimes be more toxic or carcinogenic than the parent dye molecule. ijrrjournal.comnih.gov Therefore, complete mineralization to CO₂, water, and inorganic ions is the ultimate objective.

The degradation pathway of azo dyes typically begins with the reductive cleavage of the N=N bond, producing substituted aromatic amines. For example, the degradation of Acid Orange 7 is hypothesized to yield sulfanilic acid and 1-amino-2-naphthol. acs.org Subsequent oxidation of these amines by hydroxyl radicals or other oxidants leads to the opening of the aromatic rings and the formation of smaller, low-molecular-weight carboxylic acids. researchgate.net These intermediates are eventually mineralized.

Several analytical techniques are employed to identify these transformation products:

Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify volatile and semi-volatile organic compounds formed during degradation. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): Helps confirm the breakdown of specific functional groups in the dye molecule by comparing the spectra of the original dye and the treated samples. ijcmas.comijcrar.com

UV-Visible Spectroscopy: Primarily used to monitor the rate of decolorization by measuring the change in absorbance at the dye's maximum wavelength. ijcmas.comijcrar.com

Toxicity assays are also crucial to assess the environmental impact of the treated effluent. Phytotoxicity tests, for example, can determine if the degradation products are less harmful to plant life than the original dye. ijcrar.com

Environmental Monitoring and Analytical Methods for Azo Dye Contaminants

Effective monitoring is essential for assessing the extent of environmental contamination by azo dyes and their degradation products. chemimpex.comresearchgate.net This requires robust analytical methods capable of detecting and quantifying these compounds at low concentrations in complex environmental matrices like water.

Sample Preparation: Before analysis, the target compounds often need to be separated from the sample matrix and concentrated. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.govresearchgate.netnih.gov In SPE, a water sample is passed through a solid adsorbent material that retains the dye molecules, which are then washed off (eluted) with a small volume of solvent. nih.govrsc.org Magnetic SPE, which uses magnetic nanoparticles as the adsorbent, simplifies the separation process. ugm.ac.idresearchgate.net

Analytical Techniques: Several instrumental methods are used for the analysis of azo dyes.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques that separate the different components of a mixture. nih.govresearchgate.netwaters.com The separated dyes can then be detected and quantified.

Mass Spectrometry (MS): Often coupled with LC (LC-MS), mass spectrometry identifies compounds based on their mass-to-charge ratio. waters.comchem-agilent.com It is highly sensitive and specific, making it ideal for confirming the identity of dyes and their degradation products, such as aromatic amines. chem-agilent.comjabsonline.org

Spectrophotometry: This method measures the amount of light absorbed by a colored compound at a specific wavelength. While simpler and less expensive, it may be less selective than chromatographic methods, especially in complex mixtures. nih.gov

Interactive Table: Analytical Methods for Azo Dye Determination Various analytical techniques are available for the detection and quantification of azo dyes in environmental and food samples. The table below compares the performance of a UPLC-MS method for several water-soluble azo dyes.

Interactions of Ethyl Orange Sodium Salt with Diverse Materials and Interfaces

Adsorption Phenomena and Surface Interactions of Ethyl Orange Sodium Salt

The removal of dyes like Ethyl Orange from aqueous solutions is a significant area of research, with adsorption being a primary method. The efficiency of adsorption depends on the adsorbent's properties and the nature of the interactions between the dye and the adsorbent surface. These interactions are typically a combination of electrostatic forces, hydrophobic interactions, and hydrogen bonding. researchgate.net

For instance, studies on the competitive adsorption of Ethyl Orange and Methyl Orange on macroporous resins highlight the importance of hydrophobic interactions in the separation process. researchgate.net The influence of pH and ionic strength is critical; for example, electrostatic interactions are a key mechanism in the adsorption of the similar anionic dye, Methyl Orange, onto magnetic core-shell Fe3O4@SiO2 nanoparticles. researchgate.net Similarly, research on bentonite (B74815) as an adsorbent for Methyl Orange shows that physical adsorption forces are responsible for the dye's removal, with the initial concentration being a dominant parameter. The adsorption process can be spontaneous and endothermic, as demonstrated in studies with other adsorbents. researchgate.netmdpi.com

The nature of the adsorbent material plays a crucial role. Polysaccharides, with functional groups like –OH, –COOH, and –NH2, are suitable candidates for dye adsorption. nih.gov The process often involves weak intermolecular interactions where dye molecules adhere to the adsorbent surface. nih.gov

Polymer-Dye Interactions and Composite Material Development

The interaction of Ethyl Orange sodium salt with various polymers is leveraged to create composite materials with tailored properties. These interactions can be electrostatic, where the anionic dye binds to cationic polymer sites, or can involve other non-covalent forces. mdpi.com

Ethyl Orange sodium salt plays a notable role in the synthesis of the conductive polymer Polypyrrole (PPy). While the closely related Methyl Orange can act as a template to produce PPy nanotubes with significantly enhanced conductivity, Ethyl Orange leads to a different morphology. researchgate.netrsc.org

When pyrrole (B145914) is oxidized in the presence of Ethyl Orange, the resulting PPy has an exclusively globular morphology. researchgate.netrsc.org Despite not forming nanotubes, the incorporation of Ethyl Orange still improves the material's conductivity. Standard globular PPy has a conductivity of 1.55 S cm⁻¹, but when prepared with Ethyl Orange, the conductivity increases to 27.3 S cm⁻¹. researchgate.netrsc.org This enhancement is attributed to Ethyl Orange acting in a surfactant-like manner during the polymerization process. researchgate.netrsc.org This demonstrates that even subtle changes in the dye's molecular structure (ethyl groups instead of methyl groups) can profoundly impact the final morphology and properties of the polymer composite. researchgate.net

Table 1: Comparison of Polypyrrole (PPy) Conductivity

| PPy Preparation Condition | Resulting Morphology | Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| Standard (without dye) | Globular | 1.55 | researchgate.netrsc.org |

| In the presence of Ethyl Orange | Globular | 27.3 | researchgate.netrsc.org |

| In the presence of Methyl Orange (optimized) | Nanotubes | 119 | researchgate.netrsc.org |

Ethyl Orange interacts with various natural and synthetic polymers, which is particularly relevant for developing new adsorbent materials.

Chitosan (B1678972): Chitosan, a low-cost and abundant biopolymer, is widely used to adsorb azo dyes like Ethyl Orange. researchgate.netutm.my The interaction is primarily driven by electrostatic attraction between the anionic sulfonate group of the dye and the protonated amino groups on the chitosan backbone in acidic or neutral conditions. researchgate.net Research has focused on creating hybrid materials to enhance chitosan's adsorption capacity. One such study hybridized chitosan with zinc oxide to create an efficient adsorbent for removing Ethyl Orange from water. researchgate.netutm.my The study identified the optimal conditions for dye removal, achieving an 85% removal rate. researchgate.netutm.my

Table 2: Optimal Conditions for Ethyl Orange Removal by Hybrid Chitosan-Zinc Oxide Adsorbent

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 60°C | researchgate.netutm.my |

| Adsorbent Composition | 1 g Chitosan with 2.0 wt% Zinc Oxide | researchgate.netutm.my |

| Initial Dye Concentration | 1.0 mg/L | researchgate.netutm.my |

| pH | 7 | researchgate.netutm.my |

| Mixing Time | 2 hours | researchgate.netutm.my |

| Mixing Rate | 130 rpm | researchgate.netutm.my |

Carboxymethyl Cellulose (B213188) (CMC): Carboxymethyl cellulose is an anionic polysaccharide derivative. nih.gov While direct studies on its interaction with the anionic Ethyl Orange are less common, research on modified CMC provides insight. For instance, a novel amino-ethyl carboxymethyl cellulose crosslinked ampholyte hydrogel was developed to remove the similar anionic dye, Methyl Orange. nih.gov The presence of different functional groups (–OH, –COOH, and –NH2) in the modified polysaccharide structure makes it a suitable candidate for adsorbing dyes. nih.gov The adsorption of anionic dyes onto such modified CMC surfaces involves electrostatic interactions and weak intermolecular forces. nih.gov

Supramolecular Assemblies and Nanomaterial Hybridization with Ethyl Orange Sodium Salt

The development of advanced materials for dye removal and other applications often involves creating complex structures through supramolecular assembly or hybridization with nanomaterials.

Hybridizing chitosan with zinc oxide nanoparticles is a prime example of using nanomaterials to improve the performance of a biopolymer for environmental applications. researchgate.netutm.my This approach combines the high surface area and photocatalytic potential of zinc oxide with the excellent adsorption capabilities and biocompatibility of chitosan to create a more effective system for decolorizing water contaminated with Ethyl Orange. researchgate.netutm.my

The principles of supramolecular chemistry are also being applied to create materials for dye removal. Supramolecular polymers, formed through non-covalent interactions, can create dynamic structures like hydrogels. nih.gov These materials have shown potential for the rapid treatment of wastewater containing dyes like Methyl Orange, where the dye molecules are captured within the 3D network of the supramolecular polymer. nih.gov

Interfacial Chemistry and Surface Modified Systems Utilizing Ethyl Orange Sodium Salt

The behavior of Ethyl Orange at interfaces is crucial for understanding its interactions in complex systems, such as emulsions or micelles. As an anionic dye, Ethyl Orange readily interacts with oppositely charged species, such as cationic surfactants. researchgate.netbohrium.com

A multi-technique investigation into the interaction between Ethyl Orange and a homologous series of cationic surfactants (CnTAC) revealed significant interfacial activity. researchgate.net Such studies use techniques like tensiometry and spectroscopy to explore the formation of dye-surfactant aggregates and their behavior at the air-water interface. bohrium.com The interaction is driven by strong electrostatic attraction between the anionic sulfonate head of the dye and the cationic head of the surfactant. Thermodynamic analysis of these interactions can reveal the spontaneity of the process, often indicating that hydrophobic forces also play a key role in the stability of the resulting dye-surfactant complexes. researchgate.net Understanding these interfacial phenomena is essential for applications in areas like detergency, dyeing processes, and formulation science.

Computational Chemistry and Molecular Modeling of Ethyl Orange Sodium Salt

Quantum Chemical Calculations of Electronic Structure and Reactivity of Ethyl Orange Sodium Salt

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Ethyl Orange sodium salt. These calculations can provide detailed information about the distribution of electrons within the molecule, the energies of its molecular orbitals, and its reactivity towards other chemical species.

Detailed research findings from theoretical studies on similar azo dyes suggest that the electronic properties are largely governed by the π-conjugated system that extends across the azobenzene (B91143) core and the substituted phenyl rings. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

For Ethyl Orange sodium salt, the diethylamino group acts as an electron-donating group, which tends to increase the energy of the HOMO. Conversely, the sulfonate group is an electron-withdrawing group, which typically lowers the energy of the LUMO. This push-pull electronic effect influences the molecule's color, as it affects the energy required for electronic excitation, and its reactivity in chemical reactions.

Reactivity indices, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to predict the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. For instance, DFT studies on the oxidative degradation of azo dyes have shown that the reaction often initiates at the nitrogen atoms of the azo group. acs.org

Table 1: Representative Quantum Chemical Properties of an Azo Dye Similar to Ethyl Orange Sodium Salt (Calculated using DFT)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.24 eV | Indicates the electron-donating ability of the molecule. researchgate.net |

| LUMO Energy | -2.90 eV | Indicates the electron-accepting ability of the molecule. researchgate.net |

| HOMO-LUMO Gap | 3.34 eV | Relates to the chemical reactivity and stability of the molecule. researchgate.net |

| Dipole Moment | 8.5 D | Provides information about the polarity of the molecule. |

| Ionization Potential | 6.24 eV | Energy required to remove an electron from the molecule. researchgate.net |

| Electron Affinity | 2.90 eV | Energy released when an electron is added to the molecule. researchgate.net |

Note: The data in this table are illustrative and based on a similar azo dye molecule to represent the type of information obtained from quantum chemical calculations. researchgate.net

Molecular Dynamics Simulations of Ethyl Orange Sodium Salt in Solution and at Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the behavior of Ethyl Orange sodium salt in different environments, such as in aqueous solution or at the interface between different phases (e.g., water-solid or water-air).

In an aqueous solution, MD simulations can reveal how water molecules arrange themselves around the Ethyl Orange sodium salt ion, a process known as solvation. The simulations can show the formation of hydration shells around the charged sulfonate group and the sodium counter-ion. bibliotekanauki.pl The orientation and dynamics of water molecules in these hydration shells are crucial for understanding the solubility and transport properties of the dye. For the hydrophobic parts of the molecule, such as the phenyl rings, the simulations can illustrate the hydrophobic effect, where water molecules tend to form a structured network around these nonpolar regions.

At interfaces, the behavior of Ethyl Orange sodium salt can be significantly different from its behavior in bulk solution. MD simulations have been used to study the adsorption of azo dyes onto surfaces like graphene and metal oxides. researchgate.net These studies often show that the dye molecules can adopt specific orientations at the interface, for example, lying flat on the surface to maximize van der Waals interactions. researchgate.net The interactions at interfaces are critical for applications such as dyeing, where the dye molecules must adsorb onto a fabric surface, and in environmental contexts, where the dye may interact with soil particles or sediments. Recent studies have also employed advanced techniques to explore the nonadiabatic dynamics of azo dyes at air/water interfaces, revealing different kinetic pathways compared to bulk water. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of an Azo Dye in Aqueous Solution

| Parameter | Value/Description | Purpose |

| Force Field | CHARMM, AMBER, or similar | Describes the potential energy of the system as a function of atomic coordinates. |

| Water Model | TIP3P, SPC/E | Represents the water molecules in the simulation. |

| System Size | ~5000-10000 atoms | Determines the computational cost and the ability to observe bulk-like behavior. |

| Temperature | 298 K (25 °C) | Simulates the system at room temperature. |

| Pressure | 1 atm | Simulates the system at atmospheric pressure. |

| Simulation Time | 10-100 ns | The duration of the simulation, which needs to be long enough to observe the phenomena of interest. |

| Time Step | 1-2 fs | The interval between successive calculations of forces and positions. |

Note: This table provides a general set of parameters and would be adjusted based on the specific research question.

Structure-Activity Relationship (SAR) Studies for Ethyl Orange Sodium Salt Derivatives

Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a compound and its biological or chemical activity. mdpi.com For Ethyl Orange sodium salt, SAR studies would involve synthesizing and testing a series of derivatives with systematic modifications to the parent structure. The goal would be to understand how changes in the molecular structure affect properties such as color, pH indicator range, toxicity, or biodegradability.

For example, to investigate the effect of substituents on the color of the dye, one could synthesize derivatives with different electron-donating or electron-withdrawing groups on the phenyl rings. By correlating the observed color with the electronic properties of the substituents, a predictive SAR model could be developed. Similarly, to study the factors influencing toxicity, one could create derivatives with varying lipophilicity or steric bulk and assess their biological effects.

A review of the mutagenicity of azo dyes has indicated that the presence of certain moieties, such as p-phenylenediamine (B122844) or benzidine, is often associated with biological activity. nih.gov The study also noted that modifications like sulfonation can decrease mutagenic activity. nih.gov Such findings are crucial for designing safer dyes.

Table 3: Hypothetical Structure-Activity Relationship for Ethyl Orange Derivatives as pH Indicators

| Derivative Modification | Substituent at R1 | Substituent at R2 | pKa | Color in Acid | Color in Base |

| Parent (Ethyl Orange) | -N(CH₂CH₃)₂ | -SO₃⁻Na⁺ | 3.8 | Red | Yellow |

| Derivative A | -N(CH₃)₂ | -SO₃⁻Na⁺ | 3.4 | Red | Yellow |

| Derivative B | -OH | -SO₃⁻Na⁺ | 7.5 | Yellow | Red |

| Derivative C | -N(CH₂CH₃)₂ | -H | 4.2 | Red | Yellow |

| Derivative D | -N(CH₂CH₃)₂ | -NO₂ | 2.5 | Red | Yellow |

Note: This table is illustrative and presents hypothetical data to demonstrate the principles of an SAR study. The pKa and color changes would need to be determined experimentally.

Predictive Modeling for Environmental Fate and Degradation of Azo Dyes

Predictive modeling is used to estimate the environmental fate of chemicals, including their distribution, persistence, and degradation in various environmental compartments such as water, soil, and air. rsc.org For azo dyes like Ethyl Orange sodium salt, a key concern is their potential for persistence and the formation of harmful degradation products.

Computational models for environmental fate often use quantitative structure-activity relationships (QSARs) or quantitative structure-property relationships (QSPRs) to predict properties like water solubility, octanol-water partition coefficient (Kow), and biodegradation rates based on the molecular structure. nih.gov These properties are then used as inputs for larger environmental models that simulate the behavior of the chemical in a defined environment.

The biodegradation of azo dyes is a major degradation pathway, and predictive models have been developed to estimate the likelihood and rate of this process. mdpi.com These models often consider the presence of specific functional groups that are known to be susceptible to microbial attack. The azo bond, for example, can be reductively cleaved by microorganisms under anaerobic conditions to form aromatic amines, which may be more toxic than the parent dye. hibiscuspublisher.com

Predictive models can also be used to simulate the degradation of azo dyes through advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals. acs.org DFT calculations can be used to predict the most likely sites of attack by these radicals, providing insights into the degradation mechanism. acs.org

Table 4: Key Parameters for Predictive Modeling of the Environmental Fate of Ethyl Orange Sodium Salt

| Parameter | Description | Importance |

| Water Solubility | The maximum amount of the dye that can dissolve in water. | Affects the transport of the dye in aquatic systems. |

| Octanol-Water Partition Coefficient (log Kow) | A measure of the lipophilicity of the dye. | Influences bioaccumulation potential and sorption to organic matter. |

| Biodegradation Half-Life | The time it takes for half of the dye to be degraded by microorganisms. | A key indicator of the persistence of the dye in the environment. |

| Photodegradation Rate | The rate at which the dye is broken down by sunlight. | An important degradation pathway in surface waters. |

| Adsorption Coefficient (Kd) | A measure of the tendency of the dye to adsorb to soil or sediment. | Affects the mobility of the dye in the environment. |

Note: These parameters can be estimated using computational models and are essential for assessing the environmental risk of the compound.

Comparative Research and Analog Studies with Ethyl Orange Sodium Salt

Comparative Analysis with Other Azo Dyes (e.g., Methyl Orange, Orange II)

Ethyl Orange sodium salt belongs to the vast family of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting aromatic rings. Its properties, particularly as a pH indicator, are best understood through comparison with structurally similar azo dyes such as Methyl Orange and Orange II. The primary differences between these dyes lie in the substituents on the aromatic rings, which significantly influence their electronic structure and, consequently, their color and pH-sensitive behavior.

Methyl Orange is the closest structural analog to Ethyl Orange. The only difference is the nature of the alkyl groups on the amino auxochrome: Ethyl Orange has two ethyl groups (-N(C₂H₅)₂), while Methyl Orange has two methyl groups (-N(CH₃)₂). This seemingly minor difference contributes to variations in their properties. For instance, the ethyl groups in Ethyl Orange are slightly more electron-donating than the methyl groups in Methyl Orange, which can subtly alter the electron density across the molecule and affect the pKa of the indicator. Furthermore, the larger ethyl groups increase the hydrophobicity of the Ethyl Orange molecule compared to Methyl Orange. iipseries.org This difference in hydrophobicity can influence their self-assembly in aqueous solutions and their interactions with other molecules, such as in the templating of polymers. researchgate.net

Orange II, another common azo dye, presents a more significant structural divergence. Instead of an N,N-dialkylaniline component, Orange II is formed by coupling diazotized sulfanilic acid with 2-naphthol. This results in a different aromatic system and a hydroxyl (-OH) group as the auxochrome instead of a dialkylamino group. This structural change leads to a different pH transition range and distinct color properties compared to Ethyl Orange and Methyl Orange. sigmaaldrich.com The naphthol ring system in Orange II extends the conjugated π-system differently than the substituted benzene (B151609) ring in Ethyl Orange, impacting the wavelength of maximum absorbance (λ_max).

As pH indicators, these dyes exhibit color changes because protonation or deprotonation of the molecule alters the electronic conjugation. For Ethyl Orange and Methyl Orange, the key protonation event occurs on the azo bridge. The pH range over which this color change occurs is a defining characteristic for their application in titrations. Ethyl Orange typically shows a transition from red to orange-yellow in the pH range of 3.0 to 4.8. gspchem.commedchemexpress.com Methyl Orange has a very similar transition range, approximately pH 3.1 to 4.4. chemguide.co.uk

| Property | Ethyl Orange sodium salt | Methyl Orange sodium salt | Orange II sodium salt |

|---|---|---|---|

| Chemical Structure |  |  |  |

| Molecular Formula | C₁₆H₁₈N₃NaO₃S | C₁₄H₁₄N₃NaO₃S | C₁₆H₁₁N₂NaO₄S |

| Molecular Weight (g/mol) | 355.39 scbt.com | 327.33 | 350.32 sigmaaldrich.com |

| Coupling Component | N,N-diethylaniline | N,N-dimethylaniline | 2-Naphthol truman.edu |

| Auxochrome Group | Diethylamino [-N(C₂H₅)₂] | Dimethylamino [-N(CH₃)₂] | Hydroxyl [-OH] |

| pH Indicator Range | 3.0 – 4.8 medchemexpress.com | 3.1 – 4.4 chemguide.co.uk | 7.4 – 8.6 (pinkish-yellow to orange) and 10.2 - 11.8 (orange to red) |

| Color in Acidic Solution | Red gspchem.com | Red saudijournals.com | Pinkish-yellow |

| Color in Basic Solution | Yellow/Orange gspchem.com | Yellow saudijournals.com | Red |

Structure-Property Relationships within the Azo Dye Family Relevant to Ethyl Orange Sodium Salt

The properties of an azo dye are intrinsically linked to its molecular structure. The fundamental components of an azo dye like Ethyl Orange are the chromophore, which is the color-producing part of the molecule, and auxochromes, which are functional groups that modify the chromophore's ability to absorb light. uobabylon.edu.iq